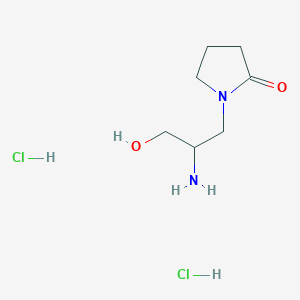
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride is a chemical compound with the CAS Number: 2460757-10-0 . It has a molecular weight of 231.12 . The compound is a salt .
Molecular Structure Analysis
The InChI code for 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride is 1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one dihydrochloride include its molecular weight (231.12) and its status as a salt . More specific properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Antimicrobial Activity
Pyrrolidin-2-one derivatives, including EN300-26980485, exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antiseptics .
Anticancer Activity
EN300-26980485 has shown promise in cancer research. It may interfere with cancer cell proliferation, induce apoptosis (programmed cell death), or inhibit tumor growth. Further studies are needed to explore its specific mechanisms and potential clinical applications .
Anti-inflammatory Activity
Pyrrolidin-2-ones possess anti-inflammatory properties. EN300-26980485 could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antidepressant Activity
Some pyrrolidinone derivatives, including EN300-26980485, exhibit antidepressant effects. These compounds may influence neurotransmitter systems, such as serotonin and norepinephrine, contributing to mood regulation. However, more research is needed to validate their efficacy .
Anti-HCV Activity
Hepatitis C virus (HCV) remains a global health concern. Certain pyrrolidin-2-one derivatives, including EN300-26980485, have demonstrated anti-HCV activity. They may inhibit viral replication or entry, providing a potential avenue for HCV treatment .
Industrial Applications
Beyond their pharmaceutical relevance, pyrrolidin-2-ones find applications in industry. For instance, they serve as intermediates in the synthesis of various alkaloids and β-amino acids. Additionally, pyrrolidinone cognition enhancers like piracetam and oxiracetam have unique selectivity for brain areas involved in memory processes .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-6(5-10)4-9-3-1-2-7(9)11;;/h6,10H,1-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTYDSNZQBRRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-hydroxypropyl)pyrrolidin-2-one;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)
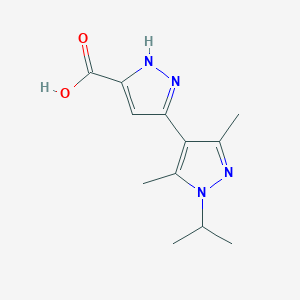
![tert-butyl N-{[(4-chlorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2788869.png)
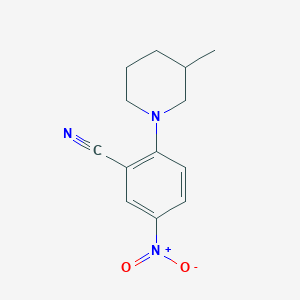
![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)
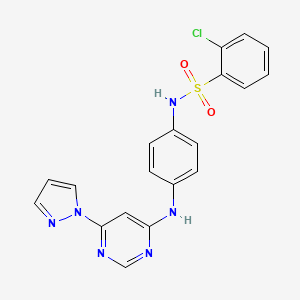
![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)
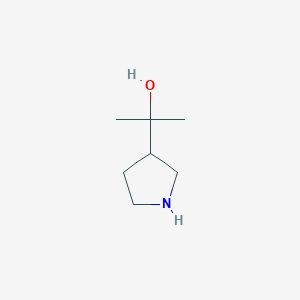
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2788878.png)
![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine](/img/structure/B2788882.png)
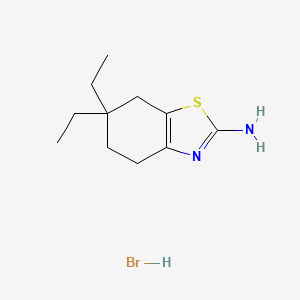
![2-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2788884.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)